2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate
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Description
2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H30N4O9S2 and its molecular weight is 546.61. The purity is usually 95%.
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Scientific Research Applications
Ring Opening in Carbapenem-derived Esters
Research by Valiullina et al. (2020) explores the reaction of ethylamine and ethanolamine with a related compound, leading to the opening of the β-lactam ring. This process results in the formation of enantiomerically pure pyrrolidine derivatives, showcasing the compound's potential in creating specific stereochemical configurations in organic synthesis (Valiullina et al., 2020).
Chiral Photochromic Copolymers
Zielińska et al. (2009) investigated the synthesis of copolymers using a chiral compound similar to the one . These copolymers, incorporating azobenzene methacrylic co-monomers, demonstrated reversible photochromic properties, indicating potential applications in materials science and photonics (Zielińska et al., 2009).
Michael Reactions in Synthesis of Pyrrolidine Derivatives
Research by Revial et al. (2000) on Michael reactions using chiral secondary enaminoesters with nitroethylenes, including compounds structurally similar to our compound of interest, resulted in the synthesis of pyrrolidines with significant diastereoselectivity. This highlights its utility in synthesizing stereochemically complex organic compounds (Revial et al., 2000).
Carboxyl-group Protection in Peptide Synthesis
Amaral (1969) explored the use of a similar compound for carboxyl-group protection in peptide synthesis, demonstrating its selective removal and potential applications in the synthesis of peptides (Amaral, 1969).
Reduction in Baylis-Hillman Adducts
Singh et al. (2006) studied the reduction of the nitro group in compounds akin to our compound of interest. Their research revealed the formation of substituted pyrrolidinones and indoles, demonstrating the compound's versatility in organic synthesis (Singh et al., 2006).
Properties
IUPAC Name |
2-(4-nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O9S2/c1-14(26)35-18-11-17(12-24(36(22,31)32)20(28)34-21(2,3)4)23(13-18)19(27)33-10-9-15-5-7-16(8-6-15)25(29)30/h5-8,17-18H,9-13H2,1-4H3,(H2,22,31,32)/t17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEARFGJHVKGCLB-ZWKOTPCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1C[C@H](N(C1)C(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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